Crocin II
Overview
Description
Crocin II is a water-soluble carotenoid pigment primarily found in the stigmas of Crocus sativus L. (saffron) and the fruits of Gardenia jasminoides Ellis. It is one of the major active components of crocins, which are known for their vibrant color and various pharmacological properties. This compound is an ester formed from crocetin and gentibiose or glucose, and it exhibits a wide range of biological activities, including antioxidant, anticancer, and neuroprotective effects .
Mechanism of Action
Target of Action
Crocetin gentiobiosylglucosyl ester, also known as crocin, is an apocarotenoid digentiobiosyl ester of crocetin. It is naturally found in saffron, primarily obtained from the red stigma of the Crocus sativus plant. Crocin has garnered significant interest due to its bioactive properties
Mode of Action
Although the precise interaction of crocin with its targets remains elusive, we can speculate based on its structural features. Crocin is a glycosylated derivative of crocetin, which is the aglycone form. Crocetin itself has antioxidant, anti-inflammatory, and potential anticancer effects. Crocin likely exerts its actions through similar mechanisms.
One proposed mode of action involves crocin’s antioxidant properties. As a carotenoid, it can scavenge free radicals, protecting cells from oxidative damage. Additionally, crocin may modulate gene expression, affecting various cellular pathways . .
Result of Action
Crocin’s effects are diverse:
- Anticancer Potential : Crocin exhibits anticancer properties by inhibiting tumor growth and inducing apoptosis .
Action Environment
Environmental factors impact crocin’s stability and efficacy:
Biochemical Analysis
Biochemical Properties
Crocetin gentiobiosylglucosyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit NO production with an IC50 value of 31.1 μM . It also suppresses the expressions of protein and m-RNA of iNOS and COX-2 .
Cellular Effects
Crocetin gentiobiosylglucosyl ester has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to reduce viability and attenuate adhesion to the extracellular matrix in breast cancer cells .
Molecular Mechanism
The molecular mechanism of action of Crocetin gentiobiosylglucosyl ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to modulate multiple cellular and molecular pathways such as the PI3K/Akt, MAPK and NF-κB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Crocetin gentiobiosylglucosyl ester change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Crocetin gentiobiosylglucosyl ester vary with different dosages in animal models. For instance, it has been shown to exhibit hypotensive effects in the 100–200 mg dose range of normal and hypertensive rats .
Metabolic Pathways
Crocetin gentiobiosylglucosyl ester is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
Crocetin gentiobiosylglucosyl ester is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation
Subcellular Localization
The subcellular localization of Crocetin gentiobiosylglucosyl ester and its effects on activity or function are still being studied. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Crocin II can be synthesized through a multigene stacking approach in heterologous hosts such as Nicotiana benthamiana. This involves the expression of genes responsible for the biosynthesis of crocins, including carotenoid cleavage dioxygenase, aldehyde dehydrogenase, and UDP-glucosyltransferases . The highest total content of crocins in transgenic tobacco can reach significant levels, making this method a promising alternative for large-scale production .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources like the dry fruit of Gardenia jasminoides. A two-step chromatographic approach using macroporous resin column chromatography combined with high-speed counter-current chromatography (HSCCC) is employed to purify this compound. This method is efficient, convenient, and cost-effective, yielding high purities of this compound .
Chemical Reactions Analysis
Types of Reactions
Crocin II undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of crocetin, while reduction can yield various reduced derivatives with enhanced biological activities .
Scientific Research Applications
Crocin II has numerous scientific research applications across various fields:
Chemistry: Used as a natural dye and a model compound for studying carotenoid biosynthesis and metabolism.
Biology: Investigated for its role in cellular processes and its potential to modulate gene expression.
Medicine: Explored for its therapeutic effects in treating neurodegenerative diseases, cardiovascular diseases, and cancer
Comparison with Similar Compounds
Crocin II is one of several crocins, including Crocin I, Crocin III, and Crocin IV. These compounds share similar core structures but differ in the number and arrangement of glucose groups. This compound is unique due to its specific glycosylation pattern, which influences its solubility and biological activity . Compared to other crocins, this compound has shown distinct pharmacokinetic properties and therapeutic potential .
List of Similar Compounds
- Crocin I
- Crocin III
- Crocin IV
- Crocetin
This compound stands out for its specific glycosylation, which enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3/b6-5+,11-7+,12-8+,18-9+,19-10+,20-13+,21-14+/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,36-,37+,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSBHMFVVLYIQQ-DRVLGOCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856143 | |
Record name | Crocetin gentiobiosylglucosyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55750-84-0 | |
Record name | Crocin 2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55750-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Crocetin gentiobiosylglucosyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crocetin gentiobiosylglucosyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CROCETIN GENTIOBIOSYLGLUCOSYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF2MOD2N6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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